N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide
Descripción general
Descripción
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized in 2004 by researchers at GlaxoSmithKline and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide acts as an antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide reduces the rewarding effects of drugs of abuse and may help to prevent relapse in individuals with addiction.
Biochemical and physiological effects:
In preclinical studies, N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant-like effects in animal models of depression. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide in laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to other drugs that may have broader effects on the brain. However, one limitation of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of longer-acting formulations of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide that may be more practical for clinical use. Additionally, further research is needed to fully understand the safety and efficacy of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide in humans.
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction and psychiatric disorders such as schizophrenia and depression. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-15-2-6-17(7-3-15)20(26)24-19(14-16-4-8-18(22)9-5-16)21(27)25-12-10-23-11-13-25/h2-9,14,23H,10-13H2,1H3,(H,24,26)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPKJXVWKDXJES-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.